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Compound of Interest

Compound Name: N,N-Dimethyloctylamine

Cat. No.: B1213869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-
Dimethyloctylamine, a tertiary amine with applications in various fields of chemical synthesis

and material science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance

identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for N,N-Dimethyloctylamine.

¹H NMR Spectroscopy
The ¹H NMR spectrum of N,N-Dimethyloctylamine provides information about the different

types of protons and their neighboring environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for N,N-Dimethyloctylamine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.21 t 2H -CH₂-N(CH₃)₂

~2.17 s 6H -N(CH₃)₂

~1.42 m 2H -CH₂-CH₂-N(CH₃)₂

~1.27 m 10H -(CH₂)₅-CH₃

~0.88 t 3H -CH₃

Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to tetramethylsilane

(TMS) at 0 ppm. 't' denotes a triplet, 's' a singlet, and 'm' a multiplet.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for N,N-Dimethyloctylamine

Chemical Shift (δ) ppm Assignment

~59.6 -CH₂-N(CH₃)₂

~45.5 -N(CH₃)₂

~31.9 -CH₂-

~29.6 -CH₂-

~29.3 -CH₂-

~27.6 -CH₂-

~27.3 -CH₂-

~22.7 -CH₂-CH₃

~14.1 -CH₃
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Note: The spectrum is broadband proton-decoupled, typically recorded in CDCl₃. Chemical

shifts are referenced to TMS at 0 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for N,N-Dimethyloctylamine

Wavenumber (cm⁻¹) Intensity Assignment

2955 - 2853 Strong C-H stretch (alkane)

2766 Medium C-H stretch (N-CH₃)

1467 Medium C-H bend (alkane)

1265 Medium C-N stretch

1040 Medium C-N stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis. The mass spectrum of N,N-
Dimethyloctylamine is typically acquired using electron ionization (EI).

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of N,N-
Dimethyloctylamine
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m/z Relative Intensity (%) Proposed Fragment

58 100 [CH₂=N(CH₃)₂]⁺

157 ~10 [M]⁺

44 ~15 [CH₃-NH=CH₂]⁺

71 ~8 [C₅H₁₁]⁺

85 ~5 [C₆H₁₃]⁺

142 ~5 [M-CH₃]⁺

The base peak at m/z 58 is characteristic of the α-cleavage of the N-C bond, which is a

common fragmentation pathway for tertiary amines.

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are generalized experimental protocols.

NMR Spectroscopy
A sample of N,N-Dimethyloctylamine was dissolved in deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR

spectra were recorded on a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for protons. For ¹³C NMR, a broadband proton-decoupled

sequence was used.

Infrared Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop

of neat N,N-Dimethyloctylamine liquid was placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates (between salts technique) to form a thin capillary film. The

spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
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The mass spectrum was acquired on a mass spectrometer equipped with an electron ionization

(EI) source. A dilute solution of N,N-Dimethyloctylamine in a volatile solvent (e.g., methanol or

dichloromethane) was introduced into the instrument, typically via a gas chromatograph (GC-

MS). The electron energy was set to a standard of 70 eV.

Visualization of Mass Spectrometry Fragmentation
The fragmentation of N,N-Dimethyloctylamine upon electron ionization primarily proceeds

through α-cleavage, leading to the formation of the stable iminium ion which constitutes the

base peak in the spectrum.

N,N-Dimethyloctylamine (M) m/z 157 [C₁₀H₂₃N]⁺• m/z 157+ e⁻
[CH₂=N(CH₃)₂]⁺ m/z 58 (Base Peak)α-cleavage

•C₇H₁₅

Click to download full resolution via product page

Caption: Primary fragmentation pathway of N,N-Dimethyloctylamine in EI-MS.

To cite this document: BenchChem. [Spectroscopic Profile of N,N-Dimethyloctylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213869#spectroscopic-data-for-n-n-
dimethyloctylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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